2-(2-Methylphenyl)guanidine;2,4,6-trinitrophenol
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Overview
Description
2-(2-Methylphenyl)guanidine;2,4,6-trinitrophenol is a compound formed by the combination of 2-(2-Methylphenyl)guanidine and 2,4,6-trinitrophenol in a 1:1 ratio. This compound has the molecular formula C14H14N6O7 and a molecular weight of 378.3 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylphenyl)guanidine;2,4,6-trinitrophenol involves the reaction of 2-(2-Methylphenyl)guanidine with 2,4,6-trinitrophenol. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification and crystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylphenyl)guanidine;2,4,6-trinitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized products.
Reduction: Reduction reactions can convert the nitro groups in 2,4,6-trinitrophenol to amino groups.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring of 2,4,6-trinitrophenol.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., bromine). The reaction conditions, such as temperature and solvent, are chosen based on the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may produce oxidized derivatives, while reduction can yield amino derivatives .
Scientific Research Applications
2-(2-Methylphenyl)guanidine;2,4,6-trinitrophenol has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and applications in drug development.
Industry: Utilized in the production of materials and chemicals with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Methylphenyl)guanidine;2,4,6-trinitrophenol involves its interaction with molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The specific pathways and targets depend on the context of its use and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(2-Methylphenyl)guanidine;2,4,6-trinitrophenol include:
- 2,4,6-Trinitrophenol (Picric Acid)
- 2-Nitrophenol
- 4-Nitrophenol
- 2,4-Dinitrophenol
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of guanidine and trinitrophenol moieties, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective .
Properties
CAS No. |
61705-85-9 |
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Molecular Formula |
C14H14N6O7 |
Molecular Weight |
378.30 g/mol |
IUPAC Name |
2-(2-methylphenyl)guanidine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C8H11N3.C6H3N3O7/c1-6-4-2-3-5-7(6)11-8(9)10;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h2-5H,1H3,(H4,9,10,11);1-2,10H |
InChI Key |
QMIZNFJNEZDGKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N=C(N)N.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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